Urease Inhibition vs. Thiourea
In a direct comparison of isolated phytochemicals, Nb-Feruloyltryptamine (N-Feruloyltryptamine, Compound 1) demonstrated moderate inhibitory activity against the enzyme urease, with an IC50 value of 49.1 µM [1]. This activity is significantly lower than that of the potent sterol comparators β-Sitosterol (Compound 5) and Stigmasterol (Compound 7), which exhibited IC50 values of 17.2 µM and 18.5 µM, respectively, and outperformed the standard inhibitor thiourea (IC50 = 21.5 µM) [1].
| Evidence Dimension | Urease Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 49.1 µM |
| Comparator Or Baseline | Thiourea: 21.5 µM; β-Sitosterol: 17.2 µM; Stigmasterol: 18.5 µM |
| Quantified Difference | 2.3-fold less potent than thiourea; 2.7-2.9-fold less potent than the most active sterols in this assay. |
| Conditions | In vitro urease inhibition assay using the indophenol method to measure ammonia production. Thiourea was used as a standard inhibitor [1]. |
Why This Matters
This data clearly positions Nb-Feruloyltryptamine as a moderate urease inhibitor, which is crucial for selecting a compound for antimicrobial research targeting Helicobacter pylori or for studies on nitrogen metabolism where a less potent or different mechanistic inhibitor is required compared to sterol-based alternatives.
- [1] Ngah, L., et al. (2024). Enzyme Urease Activity and Phytochemical Investigation of the Leaves of Baissea Mortehanii (Apocynaceae). Science Journal of Chemistry, 12(1), 23-26. https://doi.org/10.11648/j.sjc.20241201.14 View Source
